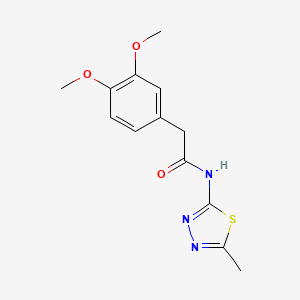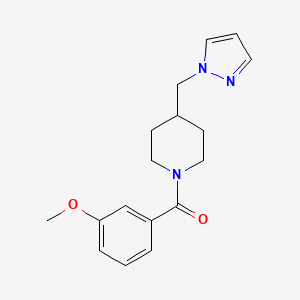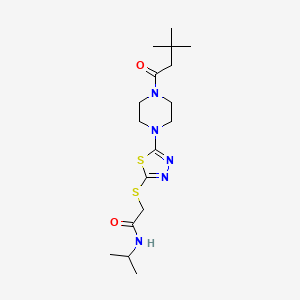![molecular formula C14H20N4O4S2 B2364172 3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 519151-93-0](/img/structure/B2364172.png)
3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is an organic compound featuring a sulfonamide and a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 4H-1,2,4-triazole derivatives with sulfonyl chloride reagents, followed by the introduction of a 2,2-dimethoxyethyl group and a thiol group (–SH). Reaction conditions often require the use of a suitable solvent like dichloromethane and a catalyst such as triethylamine.
Industrial Production Methods
Industrial production might employ flow chemistry techniques to optimize the yield and purity of the compound. Continuous flow reactors allow for precise control over reaction conditions, improving scalability and efficiency.
化学反应分析
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: Conversion of sulfanyl (–SH) to sulfonyl (–SO2H) groups under oxidative conditions using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction of nitro groups to amines using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions involving the benzene ring, facilitated by appropriate reagents such as halogens or amines.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reductions, and sodium hydroxide (NaOH) for nucleophilic substitutions. Reactions are often conducted under controlled temperatures ranging from 0°C to 100°C.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine-functionalized compounds, and substituted benzene derivatives, each of which can be further elaborated into more complex molecules.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex heterocyclic compounds, playing a crucial role in the development of new materials and catalysts.
Biology
Biologically, it is being explored for its potential use as an enzyme inhibitor or as a ligand in metalloprotein complexes, affecting various biological pathways.
Medicine
In medicine, it shows promise as a therapeutic agent in the treatment of infections and as a component of drug delivery systems, leveraging its ability to interact with biological membranes.
Industry
Industrially, it is used in the manufacture of polymers and coatings, benefiting from its chemical stability and reactivity.
作用机制
The compound's mechanism of action often involves the interaction with specific molecular targets such as enzymes or receptors. For example, the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can form hydrogen bonds with proteins, altering their conformation and function.
相似化合物的比较
Similar compounds include other sulfonamide-triazole derivatives, which share structural features but differ in their specific substituents. Examples include:
3-[4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
3-[4-(2,2-Diethoxyethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
Compared to these, 3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is unique in its specific combination of substituents, offering distinct reactivity and applications.
Quite the compound, huh? Hope this deep dive is what you were looking for!
属性
IUPAC Name |
3-[4-(2,2-dimethoxyethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S2/c1-17(2)24(19,20)11-7-5-6-10(8-11)13-15-16-14(23)18(13)9-12(21-3)22-4/h5-8,12H,9H2,1-4H3,(H,16,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMUPRFQUGPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/new.no-structure.jpg)
![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)



![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
![6-(4-chlorophenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)
